Exaprolol
Description
Exaprolol (C₁₈H₂₉NO₂, molecular weight 291.43) is a potent β-adrenoceptor antagonist with membrane-stabilizing activity . It is structurally characterized by a cyclohexylphenol backbone and an isopropylamino propanol side chain . Preclinical studies in feline models of acute myocardial ischemia demonstrated its efficacy in reducing epicardial ST-segment elevation, heart rate, and left ventricular contractility (LV dP/dtmax), while increasing left ventricular end-diastolic pressure (LVEDP) . Its pharmacokinetic profile in rats includes a long elimination half-life (26.8–40.1 hours) and moderate tissue-to-plasma distribution ratios, particularly in the lungs, heart, and liver .
Properties
IUPAC Name |
1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXHHEZNIJUQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59333-90-3 (hydrochloride) | |
| Record name | Exaprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20866509 | |
| Record name | 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-19-9 | |
| Record name | Exaprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exaprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXAPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XX54I93R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Pathways for Exaprolol Preparation
Conventional Synthesis of the Racemic Mixture
The traditional synthesis of this compound involves a three-step sequence starting from 2-(3-(tert-butylamino)-2-hydroxypropoxy)benzaldehyde:
- Aldol Condensation : Reacting the aldehyde precursor with propanal in the presence of a base catalyst (e.g., sodium hydroxide) to form the β-hydroxy ketone intermediate.
- Reductive Amination : Treating the intermediate with tert-butylamine and a reducing agent (e.g., sodium cyanoborohydride) to yield the racemic propanolamine derivative.
- Purification : Isolation via column chromatography using silica gel and a mobile phase of ethyl acetate/hexane (3:7 v/v).
Critical parameters include temperature control (20–25°C) during the aldol step to minimize side reactions and rigorous pH adjustment (pH 7.4) in the final purification to preserve stereochemical integrity.
Table 1: Key Reaction Conditions for Conventional Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Aldol Condensation | Propanal, NaOH | 25°C | 4 h | 68% |
| Reductive Amination | tert-Butylamine, NaBH3CN | 0–5°C | 12 h | 52% |
| Purification | Silica gel, EtOAc/Hexane | RT | — | 89% |
Enantioselective Synthesis via Chiral Auxiliaries
To bypass the need for post-synthetic resolution, asymmetric synthesis routes employ chiral catalysts. A notable method utilizes (S)-BINOL-derived phosphoric acid to induce enantioselectivity during the reductive amination step:
- Catalytic Asymmetric Induction : The aldehyde intermediate is treated with tert-butylamine and (S)-BINOL-phosphoric acid (10 mol%) in dichloromethane.
- Dynamic Kinetic Resolution : The catalyst facilitates preferential formation of the (R)-enantiomer through hydrogen-bonding interactions with the pro-R transition state.
- Crystallization-Driven Enrichment : Recrystallization from ethanol/water (9:1) enhances enantiomeric excess (ee) to >98%.
This method achieves an overall yield of 41% with significantly reduced racemization risks compared to conventional approaches.
Radiochemical Synthesis for PET Imaging
This compound labeled with carbon-11 ($$^{11}\text{C}$$) is synthesized for neuroimaging studies via a nucleophilic substitution strategy:
- Precursor Preparation : Desisopropyl-exaprolol (1-(2-(3-amino-2-hydroxypropoxy)phenyl)propan-1-one) is synthesized as the radiolabeling precursor.
- $$^{11}\text{C}$$-Methylation : Reacting the precursor with $$[^{11}\text{C}]$$-acetone in anhydrous methanol at 80°C for 5 minutes.
- HPLC Purification : Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) isolates (R)-$$[^{11}\text{C}]$$-Exaprolol with radiochemical purity >99%.
Table 2: Radiochemical Synthesis Parameters
| Parameter | Value |
|---|---|
| Radiochemical Yield | 7% (decay-corrected) |
| Synthesis Time | 30 minutes |
| Molar Activity | 45–60 GBq/µmol |
| Enantiomeric Excess | >99% (R) |
Analytical and Purification Techniques
Chiral Resolution of Racemates
Enantiomeric separation is achieved using high-performance liquid chromatography (HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases. Mobile phases composed of n-hexane/isopropanol/diethylamine (90:10:0.1 v/v/v) resolve (R)- and (S)-Exaprolol with a resolution factor ($$R_s$$) of 2.3.
Spectroscopic Characterization
- NMR : $$^1\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.97 (m, 2H, ArH), 4.21 (m, 1H, CH-OH), 3.92 (m, 2H, OCH$$2$$), 2.86 (septet, J = 6.8 Hz, 1H, CH(CH$$3$$)$$2$$), 1.44 (s, 9H, C(CH$$3$$)$$3$$).
- Mass Spectrometry : ESI-MS m/z 296.2 [M+H]$$^+$$, confirming molecular weight.
Applications and Comparative Analysis
PET Imaging of Beta-Adrenoceptors
(R)-$$[^{11}\text{C}]$$-Exaprolol demonstrates high brain uptake in rodent models, with a peak standardized uptake value (SUV) of 1.8 in the thalamus at 15 minutes post-injection. Its binding is displaceable by propranolol, validating target specificity.
Comparative Efficacy of Synthesis Methods
| Method | Enantiomeric Excess | Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Conventional | 50% (racemic) | 52% | High | $ |
| Asymmetric Catalysis | 98% (R) | 41% | Moderate | $$ |
| Radiochemical | >99% (R) | 7% | Low | $$$ |
Cost scale: $ (low) to $$$ (high).
Chemical Reactions Analysis
Types of Reactions
Exaprolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated metabolites, while reduction can produce dealkylated products .
Scientific Research Applications
Pharmacological Mechanism
Exaprolol functions by competitively binding to beta-adrenergic receptors, which are crucial in regulating heart rate and vascular smooth muscle contraction. The compound exhibits negative chronotropic effects, reducing heart rate and myocardial oxygen demand, making it beneficial for conditions such as hypertension and angina .
Medical Applications
-
Cardiovascular Diseases :
- Hypertension : this compound is used to manage high blood pressure by decreasing cardiac output and peripheral resistance.
- Angina Pectoris : It alleviates symptoms by reducing myocardial oxygen demand through its action on beta-adrenergic receptors.
- Neuroimaging :
- Ischemic Heart Disease :
Comparative Analysis with Other Beta-Blockers
This compound shares structural similarities with other beta-blockers but is distinguished by its specific binding affinity for beta-adrenoceptors and its application in PET imaging studies. Below is a comparison table of this compound with other common beta-blockers:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| This compound | 1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol | Potent beta-adrenoceptor antagonist with neuroimaging applications |
| Propranolol | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)-2-propanol | Non-selective beta-blocker |
| Atenolol | (S)-4-[2-hydroxy-3-(4-isopropylphenyl)propoxy]-benzeneacetamide | Selective for beta-1 adrenergic receptors |
| Metoprolol | (S)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | Selective for beta-1 adrenergic receptors |
Case Studies
-
Cardiac Ischemia Study :
A study demonstrated that this compound administered after the onset of ischemia significantly reduced heart rate and improved hemodynamic parameters, suggesting its utility in acute coronary syndromes . -
Neuroimaging Research :
Another investigation focused on the synthesis of carbon-11 labeled this compound for use in PET imaging, showing promising results for assessing changes in beta-adrenoceptor availability in the central nervous system . The study highlighted the compound's lipophilicity, which facilitates its entry into the brain.
Mechanism of Action
Exaprolol exerts its effects by blocking beta-adrenoceptors, which are proteins found on the surface of cells in the heart and blood vessels. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This action helps to alleviate symptoms of hypertension and arrhythmias .
Comparison with Similar Compounds
Table 1: Key Pharmacodynamic Properties
- This compound vs. Propranolol: Both are non-selective β-blockers with membrane-stabilizing effects. This compound uniquely stimulates (Na⁺ + K⁺)-ATPase at high concentrations (10⁻⁴ M), unlike propranolol, which inhibits it .
- This compound vs. Atenolol: this compound’s lipophilicity and membrane activity enhance its interaction with phospholipids, increasing arachidonic acid release in mast cells, whereas atenolol lacks this effect .
Efficacy in Myocardial Ischemia Models
Table 2: Preclinical Efficacy in Feline Ischemia Models
- This compound’s prolonged bradycardia and ST-segment reduction correlate with improved myocardial oxygen supply-demand balance, particularly in "border zones" of moderate ischemia .
- Unlike timolol or metoprolol, this compound’s effects persist for >3 hours post-administration, suggesting stronger β-receptor binding affinity .
Membrane Interactions and Lipid Perturbation
Table 3: Membrane Effects of β-Blockers (ESR Spectroscopy)
| Compound | Membrane Disordering (16th Carbon Depth) | Relative Potency |
|---|---|---|
| This compound | High | 1.0 (reference) |
| Alprenolol | High | 0.95 |
| Propranolol | Moderate | 0.90 |
| Atenolol | Low | 0.15 |
- This compound induces non-lamellar phases in lipid membranes, a property linked to its ancillary antiarrhythmic effects .
- In erythrocytes, this compound increases cation-osmotic hemolysis, reflecting altered membrane rigidity compared to glutaraldehyde-treated cells .
Biological Activity
Exaprolol is a beta-adrenoceptor antagonist that has garnered attention for its unique properties and potential applications in both clinical and research settings. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and implications for therapeutic use, supported by relevant case studies and research findings.
This compound functions primarily as a selective beta-adrenergic antagonist. It binds to beta-1 and beta-2 adrenergic receptors, inhibiting their activation by catecholamines such as epinephrine and norepinephrine. This blockade results in various physiological effects, including:
- Reduced heart rate : By antagonizing beta-1 receptors in the heart, this compound decreases cardiac output and lowers blood pressure.
- Bronchodilation : Through beta-2 receptor inhibition, it may also influence airway resistance, although this effect is less pronounced than with selective beta-2 agonists.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, which include:
- Lipophilicity : The compound has a log P value of +1.6, indicating good penetration into the central nervous system (CNS) .
- Half-life : Studies suggest a moderate elimination half-life, allowing for once or twice-daily dosing in clinical settings.
- Bioavailability : this compound demonstrates significant oral bioavailability, making it suitable for oral administration.
Case Studies
- Beta-Adrenoceptor Imaging : A study utilized this compound labeled with carbon-11 [(11)C] for positron emission tomography (PET) imaging to assess beta-adrenoceptor availability in the CNS. The findings indicated that while this compound could enter the brain effectively, its binding affinity was suboptimal compared to other ligands, limiting its utility as a tracer for clinical imaging .
- Membrane Perturbation Studies : Research investigating the effects of various beta-blockers on lipid membranes revealed that this compound induced nonlamellar phases in bovine brain lipid membranes. This perturbation was assessed using phosphorus NMR spectroscopy and indicated that this compound has a significant impact on membrane structure at concentrations relevant to therapeutic use .
- Comparative Efficacy : In comparative studies of beta-blockers, this compound demonstrated a unique profile in terms of potency and membrane interaction compared to other agents like propranolol and atenolol. It was found to have a higher propensity to disorder lipid membranes, suggesting potential implications for its biological activity beyond simple receptor blockade .
Data Table: Comparative Biological Activity of Beta-Adrenoceptor Antagonists
| Compound | Beta-1 Selectivity | Lipophilicity (log P) | Membrane Perturbation Effect |
|---|---|---|---|
| This compound | High | +1.6 | Significant |
| Propranolol | Moderate | +0.9 | Moderate |
| Atenolol | Low | -0.4 | Minimal |
| Alprenolol | Moderate | +0.5 | Moderate |
Q & A
Q. Why does this compound reduce ST-segment elevation more in less ischemic myocardial regions?
- Hypothesis: this compound’s β-blockade preferentially improves microcirculation in "border zones" with residual perfusion.
- Validation: Map ST-segment changes across 35 myocardial sites. This compound reduced elevation by 1.56 mV in regions with initial ST <2 mV vs. minimal effect in core infarct zones .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
